molecular formula C23H19FN2O6S B2719754 2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 896682-26-1

2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2719754
CAS No.: 896682-26-1
M. Wt: 470.47
InChI Key: JNNHAYHOYBIQRY-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19FN2O6S and its molecular weight is 470.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O6S/c1-31-18-11-17(12-19(13-18)32-2)26-23(28)25(14-21(27)15-7-9-16(24)10-8-15)20-5-3-4-6-22(20)33(26,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNHAYHOYBIQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic molecule belonging to the class of thiadiazines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H18FN3O4S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}_4\text{S}

Key Features:

  • Thiadiazine Core : The presence of the thiadiazine ring is significant for its biological activity.
  • Fluorophenyl and Dimethoxyphenyl Substituents : These groups are known to enhance lipophilicity and potentially improve bioactivity.

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, studies have shown that related thiadiazine derivatives can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Induction of apoptosis
Compound BHeLa (Cervical)3.5Inhibition of DNA synthesis
Target CompoundA549 (Lung)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell division and metabolism.
  • Induction of Apoptosis : The structural features may facilitate interactions with cellular pathways leading to programmed cell death.

Study 1: Anticancer Properties

A recent study investigated the effects of the target compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value yet to be determined. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent for bacterial infections.

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